![molecular formula C12H15N5O2 B7581393 2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)
2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as AMT-130 and has been studied extensively for its ability to treat neurological disorders such as Huntington's disease.
Mechanism of Action
AMT-130 works by targeting the mutant huntingtin protein, which is responsible for the development of Huntington's disease. This compound uses a mechanism called RNA interference (RNAi) to reduce the expression of the mutant huntingtin protein. RNAi is a natural process that occurs in cells, where small RNA molecules are used to regulate gene expression. AMT-130 uses this mechanism to specifically target the mutant huntingtin protein and reduce its expression.
Biochemical and physiological effects:
AMT-130 has been shown to reduce the expression of the mutant huntingtin protein in the brain, which in turn reduces the toxic effects of the protein on the brain. This compound has also been shown to improve motor function and reduce the progression of neurological symptoms in animal models of Huntington's disease.
Advantages and Limitations for Lab Experiments
One advantage of using AMT-130 in lab experiments is its specificity for the mutant huntingtin protein. This compound has been shown to specifically target the mutant form of the protein, which makes it a valuable tool for studying the effects of the protein on the brain. One limitation of using AMT-130 in lab experiments is its potential off-target effects. RNAi can sometimes have unintended effects on other genes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of AMT-130 in scientific research. One direction is to further study the safety and efficacy of this compound in animal models of Huntington's disease. Another direction is to study the potential use of this compound in other neurological disorders that involve the expression of mutant proteins. Additionally, the development of new delivery methods for AMT-130 could improve its effectiveness in treating neurological disorders.
Synthesis Methods
The synthesis of AMT-130 involves a series of chemical reactions that lead to the formation of the final compound. The initial step involves the synthesis of 2-amino-3-methoxybenzoic acid, which is then reacted with 2-bromoethylamine hydrobromide to form 2-amino-3-methoxy-N-(2-bromoethyl)benzamide. This intermediate compound is then reacted with sodium azide and copper (I) iodide to form the final product, 2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide.
Scientific Research Applications
AMT-130 has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Huntington's disease. This compound has been shown to target the mutant huntingtin protein, which is responsible for the development of Huntington's disease. AMT-130 works by reducing the expression of the mutant huntingtin protein, which in turn reduces the toxic effects of the protein on the brain.
properties
IUPAC Name |
2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-9-4-2-3-8(11(9)13)12(18)14-6-5-10-15-7-16-17-10/h2-4,7H,5-6,13H2,1H3,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZETQZQYGGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)NCCC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.